molecular formula C11H9N3O2 B2354371 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester CAS No. 1354555-26-2

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B2354371
CAS No.: 1354555-26-2
M. Wt: 215.212
InChI Key: HVZOGAXAPPILLE-UHFFFAOYSA-N
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Description

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyano group at the 7-position and an ethyl ester at the 2-position. The imidazo[1,2-a]pyridine scaffold is renowned for its bioactivity, including anticancer, antiviral, and antimicrobial properties . This compound is part of a broader class of derivatives explored for drug discovery, where substituent variations significantly modulate pharmacological profiles .

Properties

IUPAC Name

ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-4-3-8(6-12)5-10(14)13-9/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZOGAXAPPILLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In the first stage, 2-aminoisonicotinonitrile reacts with ethyl bromopyruvate in tetrahydrofuran at ambient temperature (25°C) over 24 hours. The α-bromo carbonyl group of ethyl bromopyruvate facilitates nucleophilic attack by the primary amine of 2-aminoisonicotinonitrile, forming an intermediate Schiff base. Subsequent addition of acetic acid initiates cyclization under reflux conditions (16 hours), leading to rearomatization and formation of the imidazo[1,2-a]pyridine core.

Key advantages of this method include:

  • Regioselectivity : The cyano group at the 7-position directs cyclization exclusively to the C2 position of the pyridine ring.
  • Functional Group Tolerance : The protocol accommodates electron-withdrawing groups (e.g., nitriles) without requiring protective strategies.

Optimization Challenges

Despite its simplicity, the method faces limitations:

  • Moderate Yield : The 58% yield suggests competing side reactions, potentially due to hydrolysis of the nitrile group or incomplete cyclization.
  • Solvent Constraints : Tetrahydrofuran’s low boiling point (66°C) necessitates pressurized conditions for reflux, complicating scale-up.

Comparative Analysis of Related Imidazo[1,2-a]Pyridine Syntheses

While no alternative routes to this compound have been reported, analogous methodologies for structurally similar compounds provide insights into potential optimizations.

Ethanol-Mediated Esterification (CAS 38922-77-9)

A 2005 synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (lacking the 7-cyano substituent) employs ethanol reflux (3 hours) for cyclization, achieving quantitative yields in some cases. This method utilizes:

  • Simpler substrates : 1H-benzo[d]imidazole derivatives instead of cyanopyridines.
  • Milder acids : Hydrobromic acid generated in situ from hydrobromide salts.
Parameter 7-Cyano Derivative Non-Cyano Analog
Starting Material 2-Aminoisonicotinonitrile Benzimidazole derivatives
Key Reagent Ethyl bromopyruvate Ethyl bromoacetate
Solvent Tetrahydrofuran Ethanol
Temperature 25°C → Reflux Reflux (78°C)
Reaction Time 24 h + 16 h 3 h
Yield 58% 64–95%

The lower yield for the 7-cyano derivative likely stems from steric and electronic effects imposed by the nitrile group, which may hinder intermediate stabilization.

Catalytic Strategies for Imidazoheterocycle Formation

Emerging methodologies for related systems suggest avenues for improving the target compound’s synthesis:

Transition Metal-Mediated C–H Activation

Rhodium-catalyzed intramolecular C–H activation constructs benzimidazo[2,1-a]isoquinolines under oxidative conditions. While mechanistically distinct, this method’s reliance on directing groups (e.g., imidazoles) parallels the regiochemical control needed for 7-cyano-imidazo[1,2-a]pyridine synthesis.

Critical Evaluation of Synthetic Horizons

Solvent and Catalyst Optimization

Replacing tetrahydrofuran with high-boiling polar aprotic solvents (e.g., dimethylacetamide) could enhance reaction efficiency by:

  • Facilitating higher reflux temperatures without pressure.
  • Stabilizing charged intermediates through solvation.

Incorporating Bi(OTf)₃ or other Lewis acids might accelerate cyclization, potentially reducing reaction times below 16 hours.

Protecting Group Strategies

Temporary protection of the 7-cyano group (e.g., as a silyl ether) could mitigate side reactions during cyclization. Subsequent deprotection would regenerate the nitrile functionality without compromising yield.

Chemical Reactions Analysis

Types of Reactions

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Neurological Applications : There is ongoing research into the effects of this compound on neurological disorders. Its ability to cross the blood-brain barrier may provide therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals:

  • Pesticide Development : Research has suggested that this compound can act as a precursor for developing novel pesticides. Its effectiveness against specific pests could lead to the formulation of environmentally friendly agricultural products.

Materials Science

In materials science, this compound is being explored for its potential use in:

  • Organic Electronics : The unique electronic properties of imidazo[1,2-a]pyridine derivatives suggest applications in organic semiconductors and photovoltaic devices. Research into its conductivity and stability under operational conditions is ongoing.

Synthesis and Production

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 2-aminoisonicotinonitrile and ethyl bromopyruvate.
  • Reaction Conditions : The reaction is carried out in tetrahydrofuran at room temperature followed by refluxing with acetic acid.
  • Yield : The overall yield of synthesized product can reach approximately 58% under optimized conditions .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. The results showed significant inhibition of cell proliferation in vitro against breast cancer cell lines.
  • Case Study 2 : Research focusing on agricultural applications revealed that formulations containing this compound exhibited effective pest control against common agricultural pests while maintaining low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group and imidazo[1,2-a]pyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

8-Cyano Derivatives

  • Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate (CAS: Not provided; MDL: MFCD06739179): The cyano group at the 8-position alters electronic distribution compared to the 7-cyano isomer. Positional differences may affect intermolecular interactions in biological targets, such as hydrogen bonding or π-π stacking . No yield or bioactivity data are available in the evidence, but its synthesis likely follows analogous routes to the 7-cyano derivative .

7-Methyl Derivative

  • Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 70705-33-8; MW: 204.23): A methyl group at position 7 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing cyano group. Available commercially (95% purity) for research applications .

Halogen-Substituted Analogues

6-Iodo-7-methyl Derivative

  • Ethyl 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1421312-23-3; MW: 330.13):
    • The iodine atom at position 6 and methyl at position 7 create a bulky, electron-deficient core. Halogenation often enhances binding to hydrophobic pockets in enzymes or receptors .
    • Discontinued commercially but previously offered at >95% purity .

7-Chloro-8-iodo Derivative

  • Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1331823-97-2; MW: 350.54):
    • Dual halogen substitution (Cl at 7, I at 8) increases molecular weight and steric hindrance. Such derivatives may exhibit enhanced electrophilic reactivity but pose synthetic challenges due to competing side reactions .

Electron-Withdrawing Group Comparisons

8-Trifluoromethyl Derivative

  • Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1363404-84-5; MW: 258.20): The trifluoromethyl group is a stronger electron-withdrawing substituent than cyano, offering improved metabolic stability and resistance to oxidation. However, its larger size may reduce binding specificity .

6-Nitro Derivative

  • Nitro derivatives are less common in drug development due to toxicity risks .

Polar Functional Group Analogues

7-Hydroxymethyl Derivative

  • Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1901753-58-9; MW: 220.22): The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, improving aqueous solubility. This contrasts with the cyano group’s hydrophobic character, highlighting trade-offs between bioavailability and target engagement .

Comparative Data Table

Compound Name Substituents Molecular Formula MW CAS Number Purity Key Properties
7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 7-CN, 2-COOEt C12H11N3O2 229.20 2468009-71-2 95% High electron-withdrawing capacity
8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 8-CN, 2-COOEt C12H11N3O2 229.22 - - Positional isomer
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 7-CH3, 2-COOEt C11H12N2O2 204.23 70705-33-8 95% Improved lipophilicity
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 6-I, 7-CH3, 2-COOEt C11H11IN2O2 330.13 1421312-23-3 >95% Halogen-enhanced reactivity
8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 8-CF3, 2-COOEt C11H9F3N2O2 258.20 1363404-84-5 95% High metabolic stability

Biological Activity

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS Number: 1354555-26-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H9N3O2
  • Molecular Weight : 215.21 g/mol
  • Purity : >95% .

Biological Activity Overview

The imidazo[1,2-a]pyridine scaffold has been recognized for its significant pharmacological activities, including:

  • Anticancer : Exhibits potent activity against various cancer cell lines.
  • Antimicrobial : Demonstrates antibacterial and antifungal properties.
  • Anti-inflammatory : Shows effectiveness in reducing inflammation.
  • Anticonvulsant and Analgesic : Provides relief from seizures and pain .

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class, including 7-cyano derivatives, have demonstrated significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)0.126
HeLa (Cervical Cancer)0.058
A549 (Lung Cancer)0.035

The compound's ability to inhibit cancer cell proliferation while sparing normal cells indicates a promising therapeutic window.

Antimicrobial Activity

7-Cyano-imidazo[1,2-a]pyridine derivatives have shown notable antimicrobial effects:

  • Bacterial Inhibition : Effective against various strains of bacteria.
  • Fungal Activity : Demonstrated antifungal properties in vitro.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:

  • The presence of cyano and carboxylic acid groups significantly enhances anticancer activity.
  • Substituents on the nitrogen atoms influence both potency and selectivity against cancer cells .

Case Studies

Several studies have explored the biological efficacy of 7-cyano-imidazo[1,2-a]pyridine derivatives:

  • Study on Antitumor Activity :
    • A recent study evaluated the efficacy of the compound against triple-negative breast cancer (TNBC). The results indicated a substantial reduction in tumor growth in vivo models.
    • The compound was found to inhibit matrix metalloproteinase activity, crucial for cancer metastasis .
  • Anti-inflammatory Effects :
    • In a rodent model, the compound demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. The effective dose was established at an ED50 of approximately 9.17 µM .

Q & A

Q. What are the recommended synthetic routes for 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester?

The synthesis of imidazo[1,2-a]pyridine ethyl esters typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or esters. For cyano-substituted analogs, a nitrile group can be introduced via nucleophilic substitution or by using cyano-containing precursors. A validated approach for analogous compounds (e.g., ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate) involves refluxing 2-aminopyridine derivatives with ethyl bromopyruvate in the presence of a base like triethylamine . Optimization of reaction time, temperature, and solvent polarity (e.g., DMF or acetonitrile) is critical to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. For compounds lacking commercial analytical data (e.g., Sigma-Aldrich’s disclaimer ), in-house calibration with standards is essential.
  • Structural Confirmation : Employ 1^1H and 13^13C NMR spectroscopy to verify substituent positions. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (1^1H) and a quartet at ~4.3 ppm, while the cyano group’s carbon resonates at ~115 ppm (13^13C) . High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : Imidazo[1,2-a]pyridine derivatives with ester and cyano groups are generally lipophilic. For a methyl-substituted analog, solubility in PBS (pH 7.4) was reported as 1.6 µg/mL , suggesting the need for DMSO or ethanol as stock solvents.
  • Stability : Store at -20°C under inert atmosphere to prevent ester hydrolysis. Monitor degradation via HPLC over 24–72 hours in buffer solutions. Avoid prolonged exposure to light, as nitro/cyano groups may undergo photochemical reactions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and scalability of this compound?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclocondensation. For example, microwave-assisted synthesis reduced reaction time for imidazo[1,2-a]pyridine acetamides from hours to minutes .
  • Scalability : Pilot reactions in continuous-flow reactors improve heat distribution and reduce byproducts. A study on tetrahydroimidazo[1,2-a]pyridines achieved 55% yield at 100 mmol scale using a one-pot two-step protocol .

Q. How should contradictions in reported biological activity data for structurally similar compounds be addressed?

  • Structural Analog Analysis : Compare bioactivity of analogs with varying substituents. For instance, nitro groups enhance antibacterial activity, while methyl groups may reduce cytotoxicity .
  • Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., cell line purity, incubation time). A 2023 study resolved discrepancies in imidazo[1,2-a]pyridine acetamides’ IC₅₀ values by standardizing ATP concentration in kinase assays .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize derivatives with modifications at the 7-cyano, 2-ester, and pyridine ring positions. For example, replacing ethyl ester with tert-butyl ester increased metabolic stability in a 2024 SAR study .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., cyano group) and hydrophobic regions .

Q. Which computational methods are reliable for predicting physicochemical and ADMET properties?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. A 2018 study validated imidazo[1,2-a]pyrimidine hydration energies using B3LYP/6-31G(d) .
  • ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~2.5 for ethyl ester derivatives) and BBB permeability. For the 7-cyano analog, prioritize renal excretion pathways due to moderate polarity .

Q. What are the best practices for safe handling and waste management?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Imidazo[1,2-a]pyridines may release toxic fumes upon decomposition (e.g., HCN from cyano groups) .
  • Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct streams (pH 7–8) before incineration by licensed facilities. A 2020 protocol for imidazo[1,2-c]pyrimidine waste emphasized compliance with EPA guidelines .

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